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molecular formula C12H11N3OS2 B8358735 2-(4-Methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole

2-(4-Methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole

Cat. No. B8358735
M. Wt: 277.4 g/mol
InChI Key: MQYWTEVXHZQXBF-UHFFFAOYSA-N
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Patent
US04845118

Procedure details

2.1 g of 2-(4-methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole dihydrochloride were suspended in 100 ml of methanol, and 1.9 g of triethylamine were then added. The resulting solution was stirred at room temperature for about one hour, and the solvent was removed by distillation. After addition of 50 ml of water, the mixture was stirred at room temperature for about one hour, and the crystals were filtered off with suction, dried and recrystallized from ethanol in the presence of active charcoal. Colorless crystals, melting point 172°-175° C.
Name
2-(4-methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole dihydrochloride
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:11][S:12][C:13]2[NH:17][C:16]3=[CH:18][S:19][CH:20]=[C:15]3[N:14]=2)[CH:6]=1.C(N(CC)CC)C>CO>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:11][S:12][C:13]2[NH:14][C:15]3=[CH:20][S:19][CH:18]=[C:16]3[N:17]=2)[CH:6]=1 |f:0.1.2|

Inputs

Step One
Name
2-(4-methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole dihydrochloride
Quantity
2.1 g
Type
reactant
Smiles
Cl.Cl.COC1=CC(=NC=C1)CSC1=NC=2C(N1)=CSC2
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
After addition of 50 ml of water
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol in the presence of active charcoal

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=CC(=NC=C1)CSC1=NC=2C(N1)=CSC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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